molecular formula C12H23NO3 B2813150 tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1009376-93-5

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B2813150
CAS No.: 1009376-93-5
M. Wt: 229.32
InChI Key: VOQQCJIHTNEJEK-NXEZZACHSA-N
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Description

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions, where a hydroxymethyl group is introduced to the piperidine ring using formaldehyde and a suitable base.

    Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate and a base such as triethylamine.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the tert-butoxycarbonyl group, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids in multi-step synthesis.

Biology and Medicine

    Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Biocatalysis: Used in studies involving enzyme-catalyzed reactions due to its structural compatibility with various enzymes.

Industry

    Material Science: Employed in the synthesis of polymers and other materials requiring specific structural features.

Mechanism of Action

The mechanism by which tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate exerts its effects depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research, where precise control over molecular structure is crucial.

Properties

IUPAC Name

tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQCJIHTNEJEK-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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